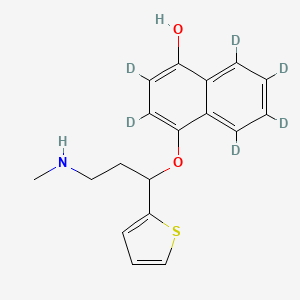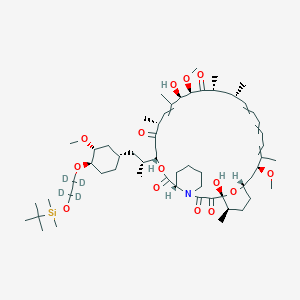
6-(Fluorescein-5-carboxamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of derivatives similar to 6-(Fluorescein-5-carboxamido)hexanoic acid involves several key steps, including protection and reduction processes, as well as reactions to introduce fluorescent properties. For instance, the preparation of 5- and 6-(aminomethyl)fluorescein involves protecting 5(6)-carboxyfluorescein, reducing it to a hydroxymethyl derivative, and then performing a Mitsunobu reaction to introduce the aminomethyl group (Mattingly, 1992).
Molecular Structure Analysis
The molecular structure of fluorescein derivatives is characterized by the presence of a spacer linker, such as 6-aminohexanoic acid, to minimize fluorescence quenching when labeling proteins. This structural feature is essential for maintaining high fluorescence efficiency (Tian et al., 2008).
Chemical Reactions and Properties
Fluorescein derivatives undergo various chemical reactions for labeling applications. For example, the novel fluorescent derivatization reagent 6-oxy-(acetyl ethylenediamine) fluorescein (AEF) demonstrates excellent derivatization with fatty acids for HPLC applications, showcasing the versatility and reactivity of these compounds (Du et al., 2008).
Physical Properties Analysis
The physical properties of fluorescein and its derivatives, such as solubility and fluorescence characteristics, are pivotal for their application in biochemistry and medical diagnostics. For instance, fluorescein-nitroxide radical hybrid compounds exhibit increased fluorescence intensity upon reduction, indicating the importance of structural modifications on their physical properties (Sato et al., 2016).
Chemical Properties Analysis
The chemical properties of fluorescein derivatives, including their reactivity with various biomolecules and stability under different conditions, are essential for their functionality as labeling reagents. The reagent 6-oxy-(acetyl piperazine) fluorescein (APF), for example, is used for carboxylic acid labeling and demonstrates significant reactivity and recovery efficiencies in serum samples, highlighting its utility in analytical chemistry (Du et al., 2007).
Applications De Recherche Scientifique
Labeling of Skeletal Myosin for Biochemical Studies : Bertrand, Derancourt, and Kassab (1995) described the reaction of skeletal myosin subfragment 1 with 6-[fluorescein-5(and 6)-carboxamido]hexanoic acid (FHS) at pH 7.0 and 20 degrees C, resulting in the incorporation of the fluorescyl group into the 95 kDa heavy chain. This labeling did not alter the K(+)-ATPase activity but enhanced the Ca(2+)-ATPase and Mg(2+)-ATPase activities, while lowering the actin-activated ATPase activity. This study demonstrates the application of the compound in detailed biochemical analysis of muscle proteins (Bertrand, Derancourt, & Kassab, 1995).
Fluorescent Labeling of Oligodeoxyribonucleotides : Singh and Singh (2007) synthesized novel fluorophores, including derivatives of 6-(Fluorescein-5-carboxamido)hexanoic acid, for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating their utility in nucleic acid research and molecular biology applications (Singh & Singh, 2007).
Protein Labeling Applications : Tian et al. (2008) synthesized chlorinated fluoresceins, including derivatives of this compound, for labeling proteins. These fluoresceins were designed to minimize the fluorescence quenching of the fluorescein molecules by the proteins being labeled, showcasing their use in protein labeling and fluorescence studies (Tian et al., 2008).
Applications in Fluorescence Spectroscopy : Zheng et al. (2018) studied the effects of different fluorescent dyes, including 6-(fluorescein-5-carboxamido) hexanoic acid succinimidyl ester, on the aggregation of Aβ42 oligomers using fluorescence correlation spectroscopy. This work highlights the compound's role in understanding protein aggregation, a key factor in neurodegenerative diseases (Zheng et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .
Mode of Action
This compound interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
Result of Action
The result of the action of this compound is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.
Propriétés
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?
A1: this compound is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.
Q2: How is this compound attached to target molecules?
A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.
Q3: Can you give an example of how this compound is used to study specific biological processes?
A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.
Q4: Were there any challenges associated with using this compound in these studies?
A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)






